molecular formula C14H17NO B4826873 2-[(benzylamino)methylene]cyclohexanone

2-[(benzylamino)methylene]cyclohexanone

Cat. No.: B4826873
M. Wt: 215.29 g/mol
InChI Key: KLVAWWSRXIGVML-QBFSEMIESA-N
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Description

2-[(Benzylamino)methylene]cyclohexanone is a cyclohexanone derivative featuring a benzylamino-substituted methylene group at the 2-position. The compound is synthesized via condensation reactions involving cyclohexanone and benzylamine derivatives under catalytic conditions, often leveraging the active methylene group adjacent to the carbonyl for functionalization .

This compound has been studied for its biological activity, particularly in central nervous system (CNS) modulation. For example, substitution with a benzylamino group at the 4-position of cyclohexanedione derivatives has been shown to enhance depressant activity in animal models compared to phenylamino or phenylethylamino analogs .

Properties

IUPAC Name

(2Z)-2-[(benzylamino)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-3,6-7,11,15H,4-5,8-10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVAWWSRXIGVML-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNCC2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NCC2=CC=CC=C2)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Their Properties

The reactivity and biological activity of 2-[(benzylamino)methylene]cyclohexanone are influenced by substituents on the aromatic ring and the methylene bridge. Below is a comparative analysis with key analogs:

Compound Name Substituent(s) Molecular Formula Key Properties/Activity CAS Number Source
This compound Benzylamino C₁₄H₁₇NO Enhanced CNS depressant activity; reactive methylene group for functionalization Not provided
2-(4-Nitrobenzylidene)cyclohexanone 4-Nitrophenyl C₁₃H₁₃NO₃ High electrophilicity due to nitro group; used in polymer synthesis 56005-41-5
2-(4-Methoxybenzylidene)cyclohexanone 4-Methoxyphenyl C₁₄H₁₆O₂ Improved solubility in polar solvents; potential photochemical applications 5765-29-7
2-[Bis(methylthio)methylene]cyclohexanone Bis(methylthio) C₉H₁₄OS₂ High thermal stability (m.p. 32–33°C); used as a ligand in coordination chemistry 17649-90-0
4-Phenylamino-3-cyclohexene derivatives Phenylamino Varies Reduced biological activity compared to benzylamino analogs Not provided

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(benzylamino)methylene]cyclohexanone
Reactant of Route 2
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